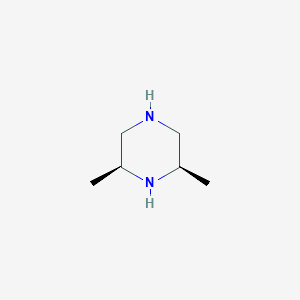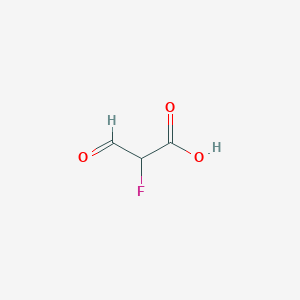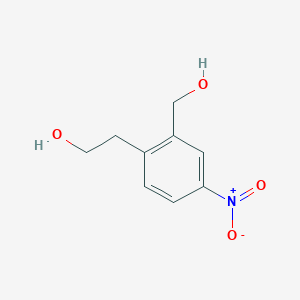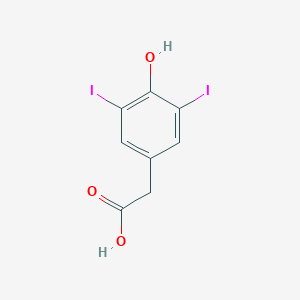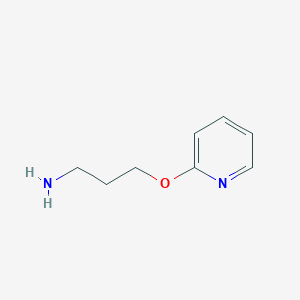
(R)-4-(3,4-二氯苯基)-1-四氢萘酮
描述
“®-4-(3,4-Dichlorophenyl)-1-tetralone” is a chemical compound that likely contains a tetralone backbone with a 3,4-dichlorophenyl group attached. Tetralones are cyclic ketones that are often used as building blocks in organic synthesis . The 3,4-dichlorophenyl group is a type of phenyl group that has chlorine atoms attached to the 3rd and 4th carbon atoms .
Molecular Structure Analysis
The molecular structure of “®-4-(3,4-Dichlorophenyl)-1-tetralone” would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-4-(3,4-Dichlorophenyl)-1-tetralone” would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .
科学研究应用
Chemoenzymatic Synthesis of Sertraline
Sertraline ketone, ®-, is used in the chemoenzymatic synthesis of Sertraline, an established anti-depressant drug . Ketoreductases (KREDs) were employed to yield a key chiral precursor. The bioreduction of the racemic tetralone exhibited excellent enantioselectivity (>99 % ee) and diastereomeric ratio (99:1) at 29 % conversion .
Production of Enantiopure Building Blocks and Pharmaceuticals
The excellent properties displayed by enzymes in terms of selectivity and reactivity under mild reaction conditions make biocatalysis an attractive alternative for the production of enantiopure building blocks and pharmaceuticals . This compound plays a crucial role in such processes.
Synthesis of (+)-Sertraline
This compound is used in the synthesis of (+)-Sertraline . Key steps in this small-scale, six-step synthesis of (+)-sertraline (19% overall yield) are the kinetic resolution of the racemic ketone using the ®-(+)-2-methyl-CBS-oxazaborolidine catalyst and N,N-diethylaniline borane as reducing agent .
Research on Ketone Bodies
While not directly related to Sertraline ketone, ®-, research on ketone bodies, in general, is a significant field of study. Particular research questions include a direct comparison of the therapeutic effectiveness of Ketogenic Diets versus exogenous ketone supplements .
Research on Metabolic Disorders
Research on ketone bodies also includes a comparison of ketone body effectiveness in psychiatric patients with and without known comorbid metabolic disorders, such as diabetes .
Characterization of Ketone Bodies
Broader characterization of ketone bodies is another area of research that indirectly relates to Sertraline ketone, ®- .
未来方向
The future directions for research on “®-4-(3,4-Dichlorophenyl)-1-tetralone” would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further developed as a therapeutic agent . Alternatively, if it has interesting chemical properties, it could be used as a building block in the synthesis of other compounds.
作用机制
Target of Action
Sertraline, also known as ®-4-(3,4-Dichlorophenyl)-1-tetralone or ®-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2h)-one, primarily targets the serotonin reuptake transporter . This transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane . This inhibition increases the amount of serotonin in the synaptic cleft, thereby enhancing serotonergic activity . This action helps to alleviate symptoms of depression and other psychiatric conditions .
Biochemical Pathways
Sertraline’s action on the serotonin reuptake transporter affects the serotonergic pathways in the brain . By increasing the availability of serotonin, it can influence various physiological and psychological processes, including mood regulation, sleep, and appetite .
Pharmacokinetics
Sertraline exhibits a linear pharmacokinetic profile with a half-life of about 26 hours . It is metabolized in the body to form a ketone and an alcohol, which are largely excreted renally as conjugates . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its therapeutic effectiveness .
Result of Action
The increased serotonergic activity resulting from sertraline’s action can lead to improved mood and reduced anxiety . It is indicated for the management of major depressive disorder (MDD), post-traumatic stress disorder (PTSD), obsessive-compulsive disorder (OCD), panic disorder (PD), premenstrual dysphoric disorder (PMDD), and social anxiety disorder (SAD) .
Action Environment
The action, efficacy, and stability of sertraline can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism, particularly if they interact with the same cytochrome P450 enzymes . Additionally, individual factors such as age, health status, and genetic variations in metabolism can also impact the drug’s effectiveness .
属性
IUPAC Name |
(4R)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBHJNMQVKDMW-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(3,4-Dichlorophenyl)-1-tetralone | |
CAS RN |
155748-61-1 | |
| Record name | Sertraline ketone, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155748611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SERTRALINE KETONE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT3QM63Z52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


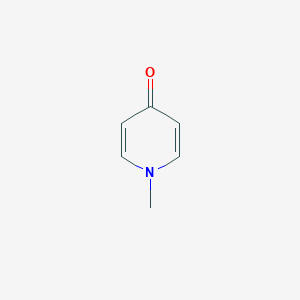
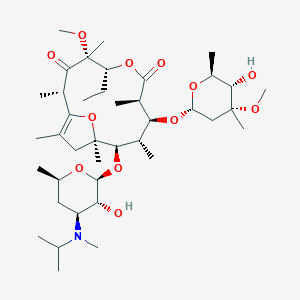
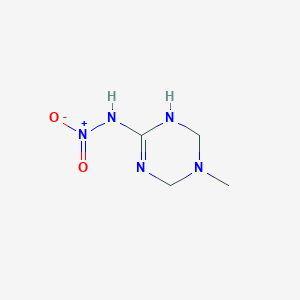

![1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone](/img/structure/B139714.png)
![1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone](/img/structure/B139715.png)
